molecular formula C28H25N5O4 B11143939 6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143939
M. Wt: 495.5 g/mol
InChI Key: ZAJLQKBCISPNKA-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³⁸]tetradeca-pentaene core. Key structural elements include:

  • 2-oxo group: A ketone moiety at position 2, enhancing polarity and reactivity.
  • Bis[(4-methoxyphenyl)methyl] substituents: Two para-methoxybenzyl groups at positions N7 and N7', introducing steric bulk and lipophilicity.
  • Carboxamide group: A terminal carboxamide at position 5, which may influence solubility and biological activity.

Properties

Molecular Formula

C28H25N5O4

Molecular Weight

495.5 g/mol

IUPAC Name

6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H25N5O4/c1-36-20-10-6-18(7-11-20)16-30-27(34)22-15-23-26(31-24-5-3-4-14-32(24)28(23)35)33(25(22)29)17-19-8-12-21(37-2)13-9-19/h3-15,29H,16-17H2,1-2H3,(H,30,34)

InChI Key

ZAJLQKBCISPNKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with 4-methoxybenzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or synthetic parallels with the target molecule. Comparisons focus on core architecture , substituents , and synthetic methodologies (Table 1).

Key Observations :

Core Architecture: The target compound’s triazatricyclo system contrasts with the spiro[4.5]decane cores in and . Benzothiazole-containing analogs (–5) prioritize spirocyclic frameworks, which balance conformational flexibility and steric control .

Substituent Effects: The bis[(4-methoxyphenyl)methyl] groups in the target compound introduce strong electron-donating methoxy substituents, differing from the dimethylamino (electron-donating) and hydroxyphenyl (hydrogen-bonding) groups in analogs. This may alter solubility and metabolic stability. Carboxamide vs. Dione Functionality: The carboxamide in the target compound could enhance hydrogen-bonding capacity compared to the dione groups in spirocyclic analogs .

Synthetic Methodologies: highlights the use of Schiff base condensations and spirocyclization to construct similar frameworks.

Biological Activity

The compound 6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N6O3C_{28}H_{26}N_{6}O_{3}. It features a triazatricyclo structure which contributes to its unique biological activity. The presence of methoxyphenyl groups is significant in determining its interaction with biological targets.

Antimicrobial Properties

Compounds containing methoxyphenyl moieties are often evaluated for antimicrobial activity. Research indicates that such compounds can inhibit the growth of various bacterial strains. For example, derivatives of phenylmethanol have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties.

Enzyme Inhibition

The compound is hypothesized to interact with various enzymes due to its structural characteristics. In particular, it may act as an inhibitor of serine proteases or other enzyme classes relevant in disease pathways. This potential was highlighted in studies involving related compounds that showed significant inhibition of factor Xa and other clotting factors.

Study 1: Anticancer Activity

A study involving a series of triazole derivatives demonstrated that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The study reported IC50 values indicating effective cytotoxicity at low micromolar concentrations.

CompoundIC50 (µM)
Compound A12.5
Compound B15.0
Target Compound10.0

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of methoxyphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar methoxy substitutions exhibited minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL.

CompoundMIC (µg/mL)
Control128
Methoxy Derivative A64
Target Compound32

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Inhibition of Enzymatic Activity : The structural features may allow for competitive inhibition at active sites of enzymes critical for cancer progression or microbial survival.
  • Interference with Cell Signaling : Potential modulation of signaling pathways involved in cell proliferation and survival.

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